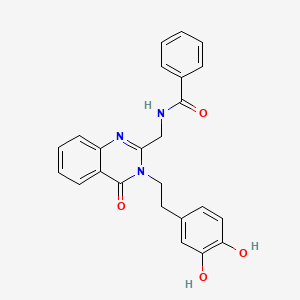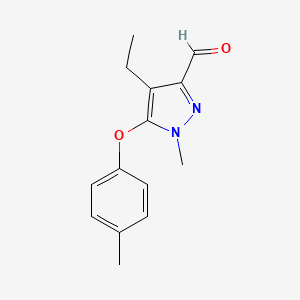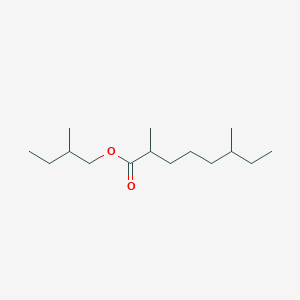
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) is a complex polymeric compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Esterification: 2-Butenedioic acid reacts with 2,2,3,3-tetrafluoropropanol in the presence of a catalyst to form 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester.
Neutralization: The ester is then neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The sodium salt of the ester is polymerized with ethenylbenzene and sodium 2-butenedioate in a specific ratio (2:1) under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and polymerization processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the polymer.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymeric structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The presence of fluorine atoms in the ester group contributes to its chemical stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester
- Sodium 2-butenedioate
- Ethenylbenzene polymer
Uniqueness
Compared to similar compounds, 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) stands out due to its unique combination of functional groups and polymeric structure. This combination imparts enhanced chemical stability, resistance to degradation, and versatility in various applications.
Properties
CAS No. |
72845-29-5 |
|---|---|
Molecular Formula |
C19H16F4Na2O8 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H6F4O4.C4H4O4.2Na/c1-2-8-6-4-3-5-7-8;8-6(9)7(10,11)3-15-5(14)2-1-4(12)13;5-3(6)1-2-4(7)8;;/h2-7H,1H2;1-2,6H,3H2,(H,12,13);1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;2*2-1+;; |
InChI Key |
WJRSADWRAPSSLG-PCDNQUEOSA-L |
Isomeric SMILES |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)/C=C/C(=O)O.C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)C=CC(=O)O.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


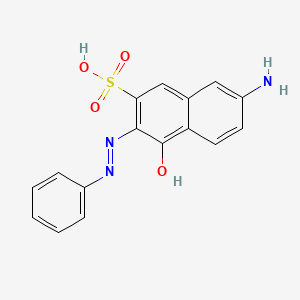

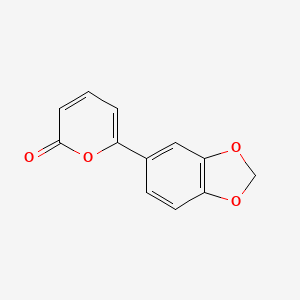
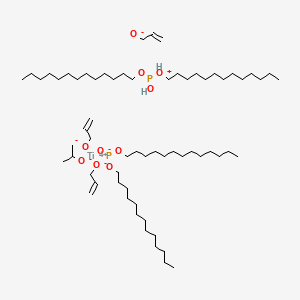
![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

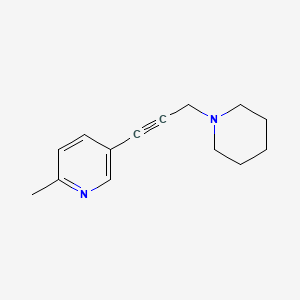
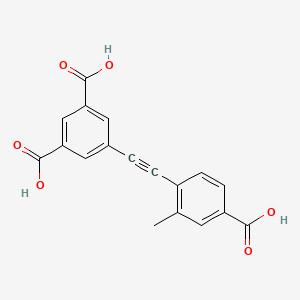
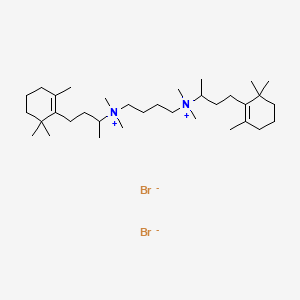
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
